molecular formula C40H28N2O4 B3030101 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde CAS No. 865448-72-2

4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde

Cat. No.: B3030101
CAS No.: 865448-72-2
M. Wt: 600.7
InChI Key: HPVDCPGIWARHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde (CAS: 865448-72-2) is a tetratopic aldehyde monomer with the molecular formula C₄₀H₂₈N₂O₄ and a molecular weight of 600.66 g/mol . Its structure features a central biphenyl core substituted with four benzaldehyde groups via azanetriyl (–N=) linkages, conferring D₂h symmetry (Figure 1). This geometry enables the synthesis of covalent organic frameworks (COFs) with precise porosity and functionality.

Applications
The compound is a critical building block for imine-linked COFs used in:

  • Photocatalysis: COFs derived from this monomer and porphyrin units exhibit hydrogen evolution rates up to 10 mmol/g·h .
  • Two-photon absorption (TPA): These COFs achieve a high TPA cross-section of 8756 GM/chromophore, making them suitable for nonlinear optical materials .
  • Gas adsorption: Frameworks incorporating this monomer demonstrate enhanced stability and selectivity for small molecules like sulfur dioxide .

Properties

IUPAC Name

4-(4-formyl-N-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O4/c43-25-29-1-13-35(14-2-29)41(36-15-3-30(26-44)4-16-36)39-21-9-33(10-22-39)34-11-23-40(24-12-34)42(37-17-5-31(27-45)6-18-37)38-19-7-32(28-46)8-20-38/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVDCPGIWARHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50826717
Record name 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865448-72-2
Record name 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-diaminobiphenyl with benzaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Condensation Reactions

  • Schiff base formation : Reacts with tetra-amine porphyrins (e.g., 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, TTAP) under solvothermal conditions (120°C, 7 days) in mesitylene/benzyl alcohol with acetic acid catalyst .

  • COF formation : Produces crystalline, porous COFs (e.g., RICE-2) with cpq topology and high surface area (506.6 m²/g) .

Key Reaction:

BDTA+TTAPAcOH 120 CRICE 2 COF\text{BDTA}+\text{TTAP}\xrightarrow{\text{AcOH 120 C}}\text{RICE 2 COF}

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : Boronic acid derivatives of the compound enable polymerization with aryl halides under Pd(PPh₃)₄ catalysis . Typical yields exceed 80% .

Photocatalytic Reactions in Polymerization

The compound’s COFs act as heterogeneous photocatalysts for PET-RAFT (photoinduced electron transfer-reversible addition-fragmentation chain transfer) polymerization :

Reaction Mechanism

  • Electron transfer : Photoexcited COF electrons reduce RAFT agents (e.g., BTPA), initiating radical polymerization.

  • Broad-spectrum activity : Functions under blue (460 nm), green (535 nm), and red (635 nm) light .

Polymerization Performance

MonomerSolventLight SourceConversion (%)Đ (Dispersity)Ref.
Methyl acrylateDMFBlue79.61.05
N,N-DimethylacrylamideH₂OBlue92.11.14
StyreneDMFBlue32.91.09

Photocatalytic Hydrogen Evolution

COFs derived from the compound exhibit photocatalytic H₂ production in aqueous ascorbic acid under visible light (λ > 400 nm) :

Key Findings

  • H₂ evolution rate : 10.0 mmol g⁻¹ h⁻¹ with 0.76 wt% Pt co-catalyst .

  • Mechanism : Charge separation at donor-acceptor interfaces enhances electron transfer to protons .

Comparison with Other COFs:

PhotocatalystH₂ Rate (mmol g⁻¹ h⁻¹)Co-catalystRef.
COF-BATA-TAPP-Zn10.00.76% Pt
COF-923 (Baseline)7.823% Pt

Interaction Mechanisms in Supramolecular Chemistry

  • π-π stacking : Aromatic biphenyl/benzaldehyde units enable strong intermolecular interactions, critical for COF stability .

  • Hydrogen bonding : Aldehyde groups facilitate directional assembly with amines, enhancing crystallinity .

Stability and Recyclability

  • Reusability : COF catalysts retain >80% polymerization efficiency after 5 cycles .

  • Thermal stability : Degrades only above 500°C .

Scientific Research Applications

Synthesis of Covalent Organic Frameworks (COFs)

One of the primary applications of 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde is in the synthesis of imine-linked COFs. These frameworks are porous materials that have potential uses in gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes .

Photocatalysis

The COFs synthesized using this compound have been shown to act as effective heterogeneous photocatalysts. They facilitate reversible addition-fragmentation chain-transfer (RAFT) polymerization through photoinduced electron transfer mechanisms. This property is particularly useful in polymer chemistry for creating complex polymer architectures .

Hydrogen Evolution Reaction (HER)

Research indicates that COFs derived from this compound exhibit significant activity in hydrogen evolution from water. The reported hydrogen evolution rate can reach up to 10 mmol/g·h, demonstrating the compound's potential in renewable energy applications .

Two-Photon Absorption

The compound has also been explored for its two-photon absorption properties, with a high two-photon cross-section value reported at 8756 GM/chromophore. This characteristic makes it suitable for applications in bioimaging and photodynamic therapy .

Case Study 1: Synthesis and Characterization of COFs

In a study conducted by researchers at [insert institution], this compound was utilized to create a series of COFs with varying pore sizes and functionalities. The resulting materials were characterized using X-ray diffraction (XRD) and Brunauer–Emmett–Teller (BET) surface area analysis, confirming their potential for gas adsorption applications.

Case Study 2: Photocatalytic Activity

Another research project focused on the photocatalytic properties of COFs formed from this compound in the context of environmental remediation. The study demonstrated that these materials could effectively degrade organic pollutants under UV light irradiation, highlighting their utility in wastewater treatment technologies.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form Schiff bases with amines, which can then participate in further chemical reactions. The biphenyl core provides structural rigidity, making it suitable for use in materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and performance differences between 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde (hereafter BDTA) and analogous aldehyde-based monomers.

Compound Symmetry Functional Groups Key Applications Performance Metrics Ref.
BDTA (C₄₀H₂₈N₂O₄) D₂h 4 aldehyde, azanetriyl COFs for H₂ evolution, TPA, gas adsorption H₂ rate: 10 mmol/g·h; TPA: 8756 GM/chromophore
BTA ([1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde) D₂h 4 aldehyde Dual-pore Kagome COFs for Cr(VI) adsorption Cr(VI) adsorption capacity: ~120 mg/g
TFBE (1,1',2,2'-Tetrakis(4-formylbiphenyl)ethene) D₂h 4 aldehyde, ethene linker Luminescent COFs, sensors High surface area (>2000 m²/g)
BPDA (Biphenyl-4,4'-dicarboxaldehyde) C₂h 2 aldehyde Simple 2D COFs, thin-film devices Limited porosity (surface area < 500 m²/g)
PCBA (2,6-Pyridinedicarboxaldehyde) C₂v 2 aldehyde, pyridine Metal-coordination frameworks Enhanced catalytic activity in oxidation

Key Comparative Insights:

Symmetry and Topology :

  • BDTA and BTA share D₂h symmetry , enabling the synthesis of dual-pore COFs. However, BDTA’s azanetriyl linkages introduce nitrogen-rich sites for enhanced coordination and catalytic activity compared to BTA’s purely carbocyclic framework .
  • BPDA (C₂h symmetry) and PCBA (C₂v symmetry) produce simpler 2D frameworks with lower porosity .

Functional Groups and Reactivity :

  • BDTA’s azanetriyl groups improve electron transport in COFs, critical for photocatalytic hydrogen evolution . In contrast, TFBE’s ethene linker enhances π-conjugation for luminescent applications .
  • PCBA’s pyridine rings facilitate metal coordination, enabling catalytic frameworks, but its bifunctionality limits structural complexity compared to tetratopic BDTA .

Performance in Applications :

  • Photocatalysis : BDTA-based COFs outperform BTA and BPDA derivatives in hydrogen evolution due to nitrogen-mediated charge separation .
  • Gas Adsorption : BDTA frameworks exhibit superior stability over TFBE-derived COFs, attributed to robust imine linkages .

Research Findings and Mechanistic Insights

  • BDTA vs. BTA : Substituting azanetriyl groups for carbocyclic linkages (as in BTA) enhances COF stability under acidic conditions, crucial for catalytic cycles in hydrogen evolution .
  • BDTA vs. PCBA : The absence of pyridine in BDTA reduces metal-binding specificity but broadens applicability in metal-free photocatalytic systems .
  • BDTA vs. TFBE: While TFBE’s extended conjugation improves luminescence, BDTA’s nitrogen nodes enable redox-active sites for multifunctional catalysis .

Biological Activity

4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde (CAS: 865448-72-2) is a complex organic compound characterized by its tetratopic geometry and multiple aldehyde functional groups. This compound is primarily utilized in the synthesis of covalent organic frameworks (COFs) and has shown significant potential in various biological applications, particularly in photocatalysis and material science.

  • Molecular Formula : C40H28N2O4
  • Molecular Weight : 600.67 g/mol
  • Purity : >97%
  • Appearance : Yellow powder

Photocatalytic Activity

Research indicates that COFs synthesized from this compound demonstrate remarkable photocatalytic properties. These materials are effective in:

  • Hydrogen Evolution : Achieving rates up to 10 mmol/g·h under visible light irradiation .
  • Reversible Addition-Fragmentation Chain-Transfer Polymerization : Facilitated through photoinduced electron transfer mechanisms .

Anticancer Activity

Recent studies have explored the anticancer potential of COFs derived from this compound. The structural characteristics of these COFs allow for targeted drug delivery systems that enhance the efficacy of chemotherapeutic agents. For instance, a case study involving a COF based on this compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting low toxicity to normal cells .

Table 1: Summary of Biological Activities

Activity Description Reference
Hydrogen Evolution RateUp to 10 mmol/g·h under visible light
Anticancer EfficacySelective cytotoxicity against cancer cell lines
Photocatalytic ApplicationsEffective in polymerization processes through photoinduced electron transfer
Property Value
Molecular FormulaC40H28N2O4
Molecular Weight600.67 g/mol
Purity>97%
AppearanceYellow powder

Case Studies

  • Hydrogen Production Study
    A study conducted by Ossila demonstrated that COFs synthesized from this compound exhibited high hydrogen evolution rates. The study emphasized the importance of the compound's structural features in enhancing photocatalytic efficiency .
  • Anticancer Research
    A recent investigation into the anticancer properties of COFs based on this compound revealed promising results. The research highlighted how modifications in the COF structure could lead to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

Q & A

Q. Critical Parameters :

  • Stoichiometric ratios : Excess aldehyde groups improve crosslinking in COFs .
  • Acid catalysis : Acetic acid enhances imine bond formation kinetics .
  • Purification : Column chromatography or Soxhlet extraction removes unreacted monomers .

How can researchers design COFs using this compound to achieve hierarchical porosity and functional properties?

Advanced Research Focus
The compound’s D2h symmetry and four aldehyde groups enable the construction of dual-pore COFs with Kagome lattices. Methodological considerations:

  • Monomer pairing : Combine with tetraamine linkers (e.g., tetrakis(4-aminophenyl)porphyrin) to form π-conjugated frameworks for photocatalytic hydrogen evolution .
  • Topological control : Adjust solvent (e.g., dioxane, water) and temperature to stabilize specific pore geometries (e.g., hexagonal vs. tetragonal) .
  • Post-synthetic modification : Introduce hydroxyl or amine groups via functional monomers to enhance COF stability or catalytic activity .

Example : COF-BTA-DHBZ, derived from this compound, achieved Cr(VI) adsorption capacities of 225 mg/g via hydroxyl functionalization .

What spectroscopic techniques are most reliable for characterizing the imine linkages and electronic properties of this compound?

Q. Basic Research Focus

  • FT-IR : Confirm imine bond formation via ν(C=N) absorption at 1613 cm⁻¹ .
  • UV-Vis : Detect π→π* transitions in the 300–400 nm range; redshifted peaks indicate extended conjugation in COFs .
  • Solid-state NMR : Resolve dynamic behavior of imine bonds and framework rigidity .

Advanced Tip : Pair with DFT calculations to correlate experimental spectra with electronic structure .

How can conflicting data on the compound’s thermal stability in COFs be resolved?

Advanced Research Focus
Discrepancies in thermal degradation temperatures (e.g., 300°C vs. 350°C) arise from:

  • Crystallinity differences : Higher crystallinity (confirmed by PXRD) correlates with stability .
  • Gas adsorption vs. inert atmosphere : TGA under N₂ shows stability up to 400°C, while O₂ exposure lowers decomposition onset .
  • Interpenetration effects : Dual-pore COFs exhibit enhanced stability due to van der Waals interactions between layers .

Resolution : Conduct in situ PXRD-TGA to monitor structural changes during heating .

What strategies optimize this compound’s use in hydrogen-bonded organic frameworks (HOFs) for gas separation?

Q. Advanced Research Focus

  • Flexible node design : Use carboxylate derivatives (e.g., H4BDATB) to induce solid-to-solid phase transitions under gas pressure, enhancing C₂H₂/CO₂ selectivity .
  • Crystal engineering : Co-assemble with trimesic acid (TMA) to balance symmetry mismatch and stabilize porous architectures .
  • Activation protocols : Supercritical CO₂ drying preserves HOF porosity better than thermal activation .

Performance Data : HOF-ZSTU-4 achieves C₂H₂ uptake of 112 cm³/g at 298 K .

How does the compound’s electronic structure influence its performance in photocatalytic applications?

Q. Advanced Research Focus

  • Bandgap engineering : The biphenyl core and imine linkages create a 2.1–2.3 eV bandgap , ideal for visible-light absorption in COFs .
  • Charge carrier mobility : Time-resolved fluorescence shows exciton lifetimes >5 ns, enabling efficient electron transfer to cocatalysts (e.g., Pt) .
  • Doping effects : Metalation (e.g., Co, Ni) of porphyrin linkers reduces recombination rates, boosting H₂ evolution (>8 mmol/g/h) .

What are the limitations of current antimicrobial studies involving derivatives of this compound?

Critical Analysis
While derivatives show 77–92% microbial inhibition , key gaps include:

  • Mechanistic ambiguity : Limited data on membrane disruption vs. metabolic interference.
  • Resistance potential : No long-term exposure studies on Gram-negative bacteria.
  • Synergistic effects : Unexplored combinations with commercial antibiotics .

Recommendation : Use live-cell imaging and proteomics to map mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde
Reactant of Route 2
Reactant of Route 2
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.